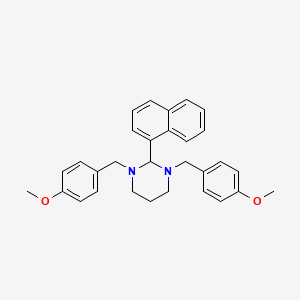
1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine
Übersicht
Beschreibung
1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine, also known as BMN-111, is a synthetic compound that belongs to the class of hexahydropyrimidine derivatives. It is a potent and selective agonist of the growth hormone secretagogue receptor (GHSR), which stimulates the release of growth hormone (GH) from the pituitary gland. BMN-111 has been extensively studied for its potential therapeutic applications in various fields of medicine, including endocrinology, neurology, and oncology.
Wirkmechanismus
1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine acts as a selective agonist of the GHSR, which is a G protein-coupled receptor that is predominantly expressed in the pituitary gland. Activation of the GHSR by this compound stimulates the release of GH from the pituitary gland, which in turn promotes growth and metabolism. This compound also has neuroprotective effects through the activation of the GHSR in the brain, which has been shown to enhance neuronal survival and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various studies. In animal models, it has been shown to increase serum levels of GH, insulin-like growth factor-1 (IGF-1), and other growth-related hormones. This compound has also been shown to improve cognitive function and reduce inflammation in animal models of neurodegenerative diseases. In cancer studies, this compound has been shown to inhibit tumor growth and metastasis through various mechanisms, including the inhibition of angiogenesis and the induction of apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine has several advantages for lab experiments, including its high potency and selectivity for the GHSR, which allows for precise control of GH release. However, there are also some limitations to using this compound in lab experiments, including its relatively high cost and the need for specialized equipment and expertise to synthesize and administer the compound.
Zukünftige Richtungen
There are several potential future directions for research on 1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine. In endocrinology, further studies are needed to investigate its potential as a treatment for GHD and other growth-related disorders, as well as its effects on other hormones and metabolic pathways. In neurology, more research is needed to explore its neuroprotective effects and its potential as a treatment for neurodegenerative diseases. In oncology, further studies are needed to investigate its potential as a cancer therapy and its mechanisms of action in inhibiting tumor growth and metastasis. Overall, this compound has shown promise as a versatile compound with potential therapeutic applications in various fields of medicine.
Wissenschaftliche Forschungsanwendungen
1,3-bis(4-methoxybenzyl)-2-(1-naphthyl)hexahydropyrimidine has been investigated for its potential therapeutic applications in various fields of medicine. In endocrinology, it has been shown to stimulate the release of GH in both animal and human studies, making it a potential treatment for growth hormone deficiency (GHD) and other growth-related disorders. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In oncology, this compound has been studied for its potential to inhibit tumor growth and metastasis in various types of cancer.
Eigenschaften
IUPAC Name |
1,3-bis[(4-methoxyphenyl)methyl]-2-naphthalen-1-yl-1,3-diazinane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O2/c1-33-26-15-11-23(12-16-26)21-31-19-6-20-32(22-24-13-17-27(34-2)18-14-24)30(31)29-10-5-8-25-7-3-4-9-28(25)29/h3-5,7-18,30H,6,19-22H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMIKQOAHJLYBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCN(C2C3=CC=CC4=CC=CC=C43)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



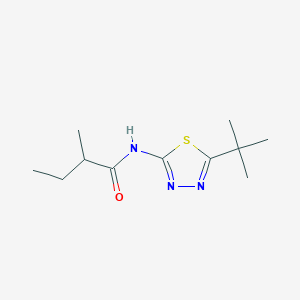


![6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)
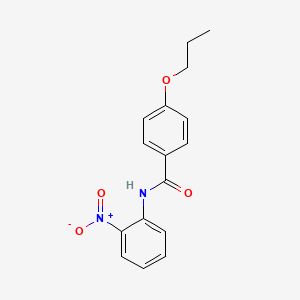
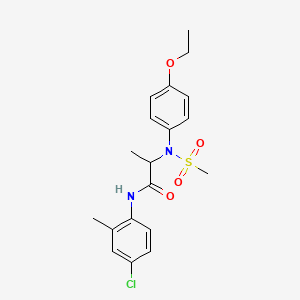
![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)
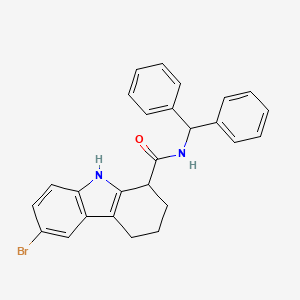
![3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3982064.png)
methanol](/img/structure/B3982072.png)
![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate](/img/structure/B3982084.png)
![1-(3-chloro-2-methylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B3982091.png)
![N,N-diethyl-4-{[(4-methoxy-2-butyn-1-yl)oxy]methoxy}-2-pentyn-1-amine](/img/structure/B3982097.png)
![N-(3,4-dichlorophenyl)-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3982106.png)